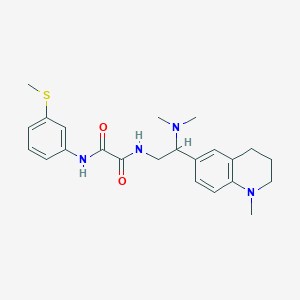
N1-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(3-(methylthio)phenyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(3-(methylthio)phenyl)oxalamide is a useful research compound. Its molecular formula is C23H30N4O2S and its molecular weight is 426.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound N1-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(3-(methylthio)phenyl)oxalamide is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings.
Chemical Structure and Properties
The compound features a tetrahydroquinoline moiety, which is known for its diverse biological activities. The structural components include:
- Dimethylamino group : Often associated with enhanced solubility and bioavailability.
- Tetrahydroquinoline : Linked to various pharmacological effects.
- Methylthio group : May influence the compound's interaction with biological targets.
Research indicates that compounds similar to this oxalamide derivative may exhibit their biological effects through interactions with specific receptors or enzymes. For instance, tetrahydroquinoline derivatives have been studied for their roles as antagonists or inhibitors in various signaling pathways.
Antioxidant Activity
Tetrahydroquinoline derivatives have shown significant antioxidant properties. A study demonstrated that these compounds can scavenge free radicals effectively, thereby potentially reducing oxidative stress in cells .
Anticancer Potential
Some studies have explored the anticancer properties of similar compounds. For example, derivatives of tetrahydroquinoline have been found to induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle proteins and activation of caspases .
Neuroprotective Effects
The neuroprotective potential of tetrahydroquinolines has been documented, suggesting that they may help in conditions like neurodegeneration. This activity is often attributed to their ability to modulate neurotransmitter systems and reduce neuroinflammation .
Case Studies and Research Findings
In a notable case study involving tetrahydroquinoline derivatives, researchers synthesized and tested a series of compounds for their ability to inhibit orexin receptors. The findings revealed that certain structural modifications significantly enhanced receptor selectivity and potency .
| Compound | OX1 IC50 (nM) | OX2 IC50 (nM) | Selectivity Ratio |
|---|---|---|---|
| Compound A | 119 | 8100 | 68 |
| Compound B | 6 | 417 | 69 |
This table illustrates the selectivity of different compounds for orexin receptors, highlighting the potential therapeutic applications in treating conditions like addiction and obesity.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic profile of this compound is crucial for its development as a therapeutic agent. Studies indicate that modifications at specific positions can enhance solubility and bioavailability while reducing toxicity.
Propriétés
IUPAC Name |
N-[2-(dimethylamino)-2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-N'-(3-methylsulfanylphenyl)oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O2S/c1-26(2)21(17-10-11-20-16(13-17)7-6-12-27(20)3)15-24-22(28)23(29)25-18-8-5-9-19(14-18)30-4/h5,8-11,13-14,21H,6-7,12,15H2,1-4H3,(H,24,28)(H,25,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSHMIAIQDIQYNH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC(=CC=C3)SC)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













